molecular formula C4H4N2O2S B1267299 2-Aminothiazole-5-carboxylic acid CAS No. 40283-46-3

2-Aminothiazole-5-carboxylic acid

Cat. No. B1267299
CAS RN: 40283-46-3
M. Wt: 144.15 g/mol
InChI Key: ZFMRDDYYJJCBKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-aminothiazole-5-carboxylic acid and its derivatives involves several strategies, including a novel method that employs ethyl β-ethoxyacrylate reacting with N-bromosuccinimide to yield α-bromo-α-formylacetate hemiacetal. Cyclization of this intermediate with thioureas affords 2-aminothiazole-5-carboxylates with high yields ranging from 60–98% (Zhao et al., 2001). Another environmentally friendly synthesis route involves the reaction of enaminones, cyanamide, and elemental sulfur, using a one-pot three-component cascade cyclization strategy, leading to the formation of 2-amino-5-acylthiazoles with moderate to excellent yields (Fu et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-aminothiazole-5-carboxylic acid provides a framework for understanding its reactivity and interaction with other molecules. The presence of both an amino group and a carboxylic acid group in the molecule allows for versatile chemical modifications and the formation of various derivatives. These functional groups play a crucial role in the compound's ability to participate in cycloaddition reactions, nucleophilic substitutions, and the synthesis of heterocyclic compounds.

Chemical Reactions and Properties

2-Aminothiazole-5-carboxylic acid undergoes a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and halogenations. For instance, its reaction with ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild conditions yields 2-substituted-4-methylthiazole-5-carboxylates through a practical one-pot procedure, demonstrating the compound's reactivity and utility in synthesizing thiazole derivatives with potential biological activities (Meng et al., 2014).

Scientific Research Applications

  • Anticancer

    • Field : Medical and Pharmaceutical Research .
    • Application : The 2-aminothiazole scaffold is one of the characteristic structures in drug development, acting as an anticancer agent . A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed good anti-proliferative effects on human K563 leukemia cells .
    • Results : The synthesized series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed good anti-proliferative effects on human K563 leukemia cells .
  • Antioxidant

    • Field : Medical and Pharmaceutical Research .
    • Application : The 2-aminothiazole scaffold acts as an antioxidant .
  • Antimicrobial

    • Field : Medical and Pharmaceutical Research .
    • Application : The 2-aminothiazole scaffold acts as an antimicrobial agent .
  • Anti-inflammatory

    • Field : Medical and Pharmaceutical Research .
    • Application : The 2-aminothiazole scaffold acts as an anti-inflammatory agent .
  • Phosphodiesterase Type 5 Regulators and COX-1/COX-2 Inhibitors

    • Field : Medical and Pharmaceutical Research .
    • Application : A new series of 2-aminothiazole derivatives was designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .
    • Results : Compounds 23a and 23c were found to have a complete inhibitory effect on PDE5 (100%) at 10 μM without causing hypotension . All tested compounds have an inhibitory effect against COX-1 activity (IC 50 = 1.00–6.34 μM range) and COX-2 activity (IC 50 = 0.09–0.71 μM range) .
  • Azo Dye Synthesis

    • Field : Industrial Chemistry .
    • Application : The presence of different functional groups in 2-Aminothiazole-5-carboxylic acid allows differential attachment of an azo linkage and benzoxazolium salt providing cationic, delocalized azo dyes .
  • Neuroinflammatory and Neurodegenerative Diseases Treatment

    • Field : Medical and Pharmaceutical Research .
    • Application : Phosphodiesterase type 5 inhibitors (PDE5-Is), which include 2-aminothiazole derivatives, have been reported as potential therapy for neuroinflammatory and neurodegenerative diseases .
    • Results : PDE5-Is produce an anti-inflammatory and neuroprotective action by enhancing the expression of nitric oxide synthases and in the accumulation of cGMP, in addition to activating protein kinase G (PKG), which play an important role in the development of several neurodiseases, such as Alzheimer’s disease (AD), Parkinson’s disease (PD), and multiple sclerosis (MS) .
  • Synthesis of Biologically Active Compounds

    • Field : Organic Chemistry .
    • Application : The 2-aminothiazole scaffold is used in the synthesis of other biologically active compounds .

Safety And Hazards

2-Aminothiazole-5-carboxylic acid is harmful by inhalation, in contact with skin, and if swallowed . It may cause an allergic skin reaction . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Future Directions

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This information will be useful for future innovation .

properties

IUPAC Name

2-amino-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMRDDYYJJCBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311171
Record name 2-Aminothiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminothiazole-5-carboxylic acid

CAS RN

40283-46-3
Record name 2-Amino-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40283-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 239729
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Record name 40283-46-3
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Record name 2-Aminothiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
RC Witman - 1953 - search.proquest.com
… 2-Aminothiazole-5-Carboxylic Acid Derivatives l., Preparation of Ethyl Alpha-chloro-alpha- …
Number of citations: 0 search.proquest.com
W Liu, J Zhou, Y Zheng, F Qi, H Zhang… - Medicinal …, 2012 - ingentaconnect.com
… for 2 h afforded the 2-aminothiazole-5-carboxylic acid phenylamides 4a-c which was isolated in about 70% yield. Next, the chloroacetyl chloride was slowly dropped into a THF solution …
Number of citations: 7 www.ingentaconnect.com
R Noto, M Ciofalo, F Buccheri, G Werber… - Journal of the Chemical …, 1991 - pubs.rsc.org
The rate constants of the decarboxylation reaction of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acid (3a–b), and, for comparison, of 5-phenylamino-1,3,4-thiadiazole-2-…
Number of citations: 7 pubs.rsc.org
O Özbek, MB Gürdere - Phosphorus, Sulfur, and Silicon and the …, 2021 - Taylor & Francis
… [ Citation 48 ] reported a series of novel 2-aminothiazole-5-carboxylic acid phenylamide derivatives (82 and 83 af) (Figure 18) as novel anti-tumor agents. The synthesized compounds …
Number of citations: 13 www.tandfonline.com
Y Zhou, XB He, YZ Xiong, XX Chai… - Monatshefte für Chemie …, 2015 - Springer
… A survey of the literature revealed that there had been extensive progress on the preparation of 2-aminothiazole-5-carboxylic acid phenyl amide derivatives [2, 7–11] including dasatinib…
Number of citations: 2 link.springer.com
A Rossin, G Tuci, G Giambastiani… - ChemPlusChem, 2014 - Wiley Online Library
… The reaction of copper(II) with the bidentate ligand 2-aminothiazole-5-carboxylic acid (HL 1 ) under the same experimental conditions led to the 2D grid [Cu(L 1 ) 2 ⋅(H 2 O)] ∞ (2; …
J Bernstein, WP Jambor, WA Lott, F Pansy… - American Review of …, 1953 - atsjournals.org
In the previous paper in this series, the antituberculous activity of isoniazid and a number of its derivatives was reported (1). Further investigation has shown that antituberculous activity …
Number of citations: 34 www.atsjournals.org
MC Pirrung, SV Pansare - Journal of combinatorial chemistry, 2001 - ACS Publications
… The 2-aminothiazole-5-carboxylic acid methyl esters are obtained as their hydrochloride salts and are converted to the free bases by solid-supported neutralization with sodium …
Number of citations: 26 pubs.acs.org
EC Roberts, YF Shealy - Journal of Medicinal Chemistry, 1972 - ACS Publications
Two thiazole analogs of folic acid, in which thebenzene ring is replaced by a thiazole ring, were synthesized as part of a continuing program to design and obtain folic acid analogs with …
Number of citations: 28 pubs.acs.org
A Rossin, G Tuci, G Giambastiani - academia.edu
… conditions produces three crystalline 1D/2D coordination polymers: [Cu(kNthiazole)4(SiF6)]1 (1 (1D)), {Cu[μ-(kN:k-COO)-L1]2·(H2O)}1 (2 (2D); HL1 =2-aminothiazole-5-carboxylic acid), …
Number of citations: 2 www.academia.edu

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